![molecular formula C11H13N5O B2900585 N-phenethyl-2-(1H-1,2,3,4-tetraazol-1-yl)acetamide CAS No. 91747-75-0](/img/structure/B2900585.png)
N-phenethyl-2-(1H-1,2,3,4-tetraazol-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-phenethyl-2-(1H-1,2,3,4-tetraazol-1-yl)acetamide, also known as PTAC, is a novel compound that has been gaining interest in the scientific community due to its potential applications in research. PTAC is a tetrazole derivative that has been synthesized through a simple and efficient method.
Wirkmechanismus
The exact mechanism of action of N-phenethyl-2-(1H-1,2,3,4-tetraazol-1-yl)acetamide is not fully understood, but it is believed to act on the GABAergic system, which is involved in the regulation of anxiety, depression, and cognitive function. This compound has been shown to increase the levels of GABA in the brain, which may contribute to its anxiolytic and antidepressant effects. Additionally, this compound has been shown to enhance the activity of NMDA receptors, which are involved in the regulation of memory and learning.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which may contribute to its anxiolytic and antidepressant effects. Additionally, this compound has been shown to enhance the activity of NMDA receptors, which may contribute to its cognitive-enhancing effects. This compound has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-phenethyl-2-(1H-1,2,3,4-tetraazol-1-yl)acetamide is its simple and efficient synthesis method. Additionally, this compound has been shown to have low toxicity and high bioavailability, making it a potential candidate for further research. However, one of the limitations of this compound is its lack of selectivity, as it has been shown to interact with a number of different receptors in the brain. Additionally, more research is needed to fully understand the long-term effects of this compound on the brain and body.
Zukünftige Richtungen
There are a number of potential future directions for research on N-phenethyl-2-(1H-1,2,3,4-tetraazol-1-yl)acetamide. One potential direction is to further investigate its anxiolytic and antidepressant effects, particularly in human subjects. Additionally, more research is needed to fully understand the mechanism of action of this compound and its effects on the brain and body. Another potential direction is to investigate the potential use of this compound in the treatment of cognitive disorders such as Alzheimer's disease. Overall, this compound has shown promise as a potential candidate for further research in the field of neuroscience.
Synthesemethoden
The synthesis of N-phenethyl-2-(1H-1,2,3,4-tetraazol-1-yl)acetamide is a simple and efficient method that involves the reaction of phenethylamine with 1H-1,2,3,4-tetrazole-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The resulting product is then purified through column chromatography to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
N-phenethyl-2-(1H-1,2,3,4-tetraazol-1-yl)acetamide has been shown to have potential applications in scientific research, particularly in the field of neuroscience. It has been reported to have anxiolytic and antidepressant effects in animal models, making it a potential candidate for the treatment of anxiety and depression. Additionally, this compound has been shown to enhance cognitive function and memory retention in animal models, making it a potential candidate for the treatment of cognitive disorders such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-(2-phenylethyl)-2-(tetrazol-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O/c17-11(8-16-9-13-14-15-16)12-7-6-10-4-2-1-3-5-10/h1-5,9H,6-8H2,(H,12,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMGVALZUZKIQKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CN2C=NN=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.